molecular formula C18H22N2O4 B2765327 N1-(3,4-dimethylphenyl)-N2-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)oxalamide CAS No. 1795301-59-5

N1-(3,4-dimethylphenyl)-N2-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)oxalamide

Cat. No. B2765327
CAS RN: 1795301-59-5
M. Wt: 330.384
InChI Key: QRMDQCVERMAKCV-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . It also contains an oxalamide group, which is a type of amide and is commonly found in various organic compounds.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and X-ray diffraction . These techniques can provide information about the types of bonds present in the molecule and their arrangement.


Chemical Reactions Analysis

The compound, due to the presence of the furan ring, might undergo reactions similar to other furan-containing compounds. For instance, furans can participate in oxidation reactions to form carboxylates .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the furan ring might contribute to its aromaticity and potentially its color .

Scientific Research Applications

Catalytic Applications

  • Copper-Catalyzed Hydroxylation : The use of copper catalysts alongside oxalamide ligands, such as N,N'-bis(4-hydroxyl-2,6-dimethylphenyl)oxalamide, enables the efficient hydroxylation of (hetero)aryl halides under mild conditions. This method has broad applicability, including the transformation of a wide range of (hetero)aryl chlorides and bromides into their corresponding phenols and hydroxylated heteroarenes with good to excellent yields, showcasing its potential in synthesizing hydroxylated compounds efficiently (Xia et al., 2016).

Synthetic Methodologies

  • Novel Acid-Catalyzed Rearrangement : A novel one-pot synthetic approach has been developed for the preparation of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, which involves a Meinwald rearrangement followed by a new rearrangement sequence. This provides a high-yielding, operationally simple method for synthesizing anthranilic acid derivatives and oxalamides, indicating the versatility of oxalamides in complex organic synthesis (Mamedov et al., 2016).

Material Science

  • Photopolymerization Initiators : In the context of polymer chemistry, certain oxalamide derivatives have been explored as photoinitiators for nitroxide-mediated photopolymerization. This highlights the utility of oxalamide compounds in advanced material science applications, particularly in the development of new materials through photopolymerization techniques (Guillaneuf et al., 2010).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, some furan-containing compounds are known to exhibit various biological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and immunomodulatory properties .

properties

IUPAC Name

N'-(3,4-dimethylphenyl)-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-12-6-7-14(9-13(12)2)20-17(22)16(21)19-11-18(3,23)10-15-5-4-8-24-15/h4-9,23H,10-11H2,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRMDQCVERMAKCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C)(CC2=CC=CO2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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